

# discovery and development of Voglibose

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An In-depth Technical Guide on the Discovery and Development of Voglibose

## **Executive Summary**

Voglibose is a potent, synthetic alpha-glucosidase inhibitor developed for the management of postprandial hyperglycemia (PPHG) in patients with type 2 diabetes mellitus. Discovered in 1981 by Takeda Pharmaceutical Company, it represents a significant advancement in the class of oral anti-diabetic drugs that act locally within the gastrointestinal tract.[1] Its mechanism of action involves the competitive and reversible inhibition of  $\alpha$ -glucosidase enzymes in the brush border of the small intestine, which delays the digestion and absorption of carbohydrates, thereby mitigating sharp increases in post-meal blood glucose levels.[2][3][4] A key characteristic of voglibose is its minimal systemic absorption, which confines its activity to the gut, leading to a favorable safety profile with a negligible risk of hypoglycemia when used as monotherapy.[5][6] First launched in Japan in 1994, clinical development has demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, and has even shown potential in preventing the progression to type 2 diabetes in highrisk individuals.[1][7][8] This document provides a comprehensive technical overview of the discovery, mechanism, synthesis, and clinical development of voglibose for researchers, scientists, and drug development professionals.

# **History and Discovery**

The development of voglibose is rooted in the broader research into alpha-glucosidase inhibitors that began in the 1970s. While the first drug in this class, acarbose, was isolated from

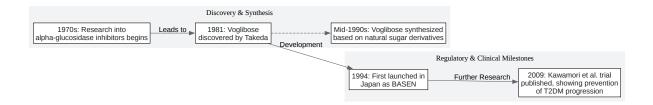


bacterial cultures, voglibose was created as a synthetic compound based on sugar derivatives found in Bacillus and Streptomyces species.[9]

Key milestones in its development include:

- 1981: Voglibose was discovered by researchers at Takeda Pharmaceutical Company in Japan.[1][10]
- 1994: Following extensive preclinical and clinical evaluation, it was first approved for clinical use in Japan under the trade name BASEN for the improvement of postprandial hyperglycemia.[1][4][8][11]
- Post-1994: Its use expanded, and it became a widely prescribed agent in several countries, particularly in Asia, for managing type 2 diabetes.[11] Takeda also initiated further investigations into its potential for treating impaired glucose tolerance (IGT).[4][11]

The development timeline of Voglibose highlights a focused effort to create a potent and well-tolerated agent for managing PPHG.



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**Caption:** Key milestones in the discovery and development of Voglibose.

# **Chemical Profile and Synthesis**



Voglibose is a synthetic derivative of valiolamine.[12] Its chemical name is (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, and its chemical formula is C10H21NO7.[1][6]

# **Chemical Synthesis**

An efficient, asymmetric synthesis of (+)-voglibose has been developed, achieving the final product in seven steps from an O-arylated lactic acid derivative.[12][13][14] This approach is noted for its step economy and use of environmentally benign reagents.[15]

Key Steps in the Synthetic Pathway:

- Amide Coupling: The synthesis begins with the coupling of a known acid and amine, mediated by thionyl chloride, to form an amide.[15]
- Oxidative Dearomatization: A crucial step involves an oxidative phenol dearomatization process using a hypervalent iodine reagent. This transforms an inert phenol moiety into a more reactive dienone, which is a key precursor for subsequent asymmetric steps.[12][15]
- Stereoselective Reactions: The synthesis proceeds through several stereoselective reactions, including two epoxidations and an aza-Michael process, to install the five contiguous stereocenters with high precision.[12]
- Hydrolysis Cascade: A key hydrolysis step leads to the formation of several stereocenters and the simultaneous removal of the chiral auxiliary, simplifying the process.[13][14][16]

This concise synthetic route represents a significant achievement in producing a complex, polyfunctionalized molecule like voglibose efficiently.[12]

#### **Mechanism of Action**

Voglibose exerts its therapeutic effect by acting as a competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine's enterocytes.[3][5]

#### Core Mechanism:

• Enzyme Inhibition: Voglibose binds to the active sites of intestinal alpha-glucosidases, such as sucrase, maltase, and isomaltase.[2][4] This inhibition is reversible.[2][3] The inhibitory





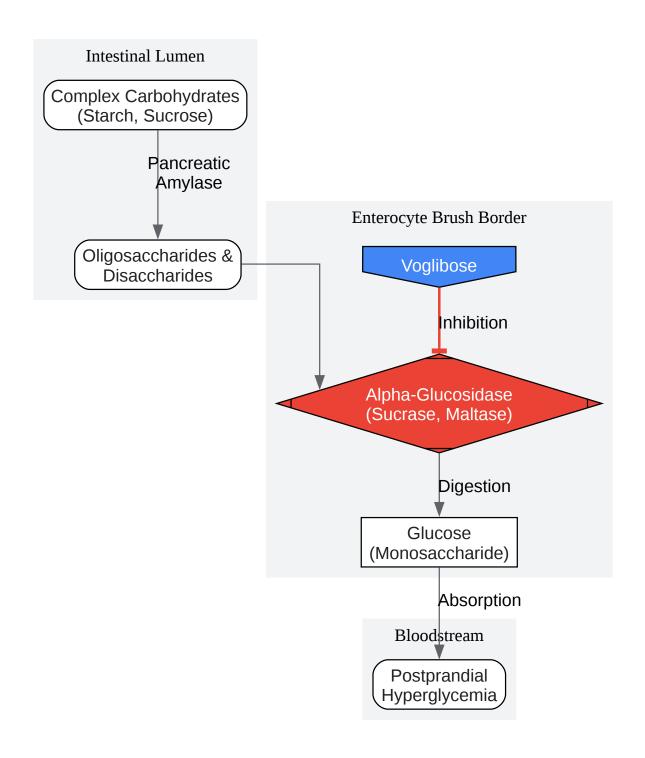


activity of voglibose on maltase and sucrose is reported to be 190-270 times higher than that of acarbose.[17]

- Delayed Carbohydrate Digestion: These enzymes are essential for breaking down complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[4] By inhibiting them, voglibose slows down this digestive process.[5]
- Reduced Glucose Absorption: The delay in carbohydrate breakdown leads to a more gradual release and absorption of glucose into the bloodstream.
- Lowered Postprandial Hyperglycemia: This action effectively blunts the sharp spike in blood glucose levels that typically occurs after a meal (PPHG).[3]

Importantly, because voglibose does not stimulate pancreatic insulin secretion, it does not cause hypoglycemia when used as a monotherapy.[5] Some studies also suggest that voglibose treatment can increase the levels of glucagon-like peptide-1 (GLP-1), which has an insulinotropic effect and inhibits glucagon secretion, further contributing to the reduction of postprandial hyperglycemia.[17]





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Caption: Mechanism of action of Voglibose in the small intestine.

### **Pharmacokinetics and Preclinical Data**



A defining feature of voglibose is its pharmacokinetic profile, which is characterized by minimal systemic absorption.[6] This property confines its therapeutic activity almost exclusively to the gastrointestinal lumen, which is central to its clinical profile and safety.[6]

- Absorption: After oral administration, voglibose is poorly absorbed from the gastrointestinal tract.[10]
- Metabolism: It is primarily metabolized by intestinal enzymes and the local microbial flora.
- Excretion: Due to its poor absorption, it is predominantly excreted in the feces.[5][10]

This localized action results in a favorable systemic safety profile. Preclinical studies and comparative analyses have shown that voglibose has a higher inhibitory activity against specific disaccharidases compared to other agents in its class.[17]

Parameter	Description	Value/Observation
Target Enzymes	Intestinal alpha-glucosidases	Sucrase, Maltase, Isomaltase[2]
Inhibitory Activity	Potency relative to Acarbose (for maltose & sucrose)	190-270 times higher[17]
Systemic Absorption	Bioavailability after oral dose	Poor / Minimal[5][10]
Primary Site of Action	Location of therapeutic effect	Gastrointestinal Lumen[5][6]
Excretion Route	Primary elimination pathway	Feces[5]

# **Clinical Development and Efficacy**

Voglibose has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in various patient populations.

### **Prevention of Type 2 Diabetes**

A landmark randomized, double-blind, placebo-controlled trial by Kawamori et al. investigated whether voglibose could prevent the development of type 2 diabetes in high-risk Japanese individuals with Impaired Glucose Tolerance (IGT).[7]



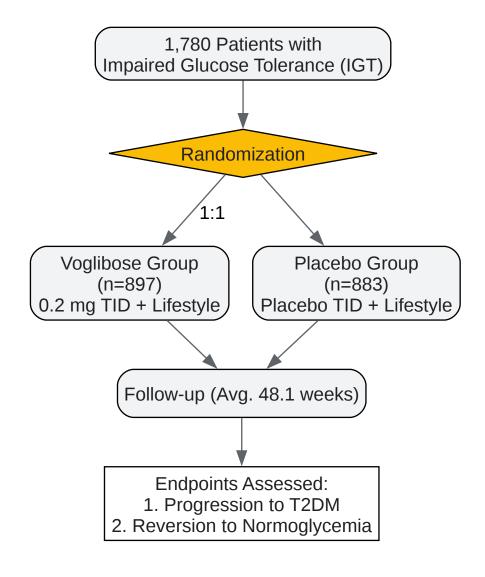




Experimental Protocol: Kawamori et al. (2009) IGT Study

- Study Design: Multicenter, randomized, double-blind, parallel-group trial.
- Participants: 1,780 eligible patients with IGT, maintained on a standard diet and exercise regimen.[7]
- Intervention: Patients were randomly assigned to receive oral voglibose (0.2 mg three times a day) or a matching placebo.[7]
- Primary Endpoint: Time to progression to type 2 diabetes.
- Secondary Endpoint: Reversion to normoglycemia.[7]
- Duration: Treatment continued until a primary or secondary endpoint was met, or for a minimum of 3 years, subject to an interim analysis.[7]





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Caption: Workflow of the Kawamori et al. (2009) IGT prevention trial.

The study was stopped after an interim analysis showed a significant benefit for voglibose.[7]

Outcome	Voglibose Group (n=897)	Placebo Group (n=881)	Hazard Ratio (95% CI)	p-value
Progression to T2DM	50 patients	106 patients	0.595 (0.433– 0.818)	0.0014[7]
Achieved Normoglycemia	599 patients	454 patients	1.539 (1.357– 1.746)	<0.0001[7]



These results demonstrated that voglibose, in addition to lifestyle modification, can significantly reduce the development of type 2 diabetes in high-risk individuals.[7][18]

### **Combination Therapy**

Voglibose is effective both as a monotherapy and as an add-on to other oral anti-diabetic agents.[2] A 24-week, randomized, double-blind controlled trial compared the efficacy of a fixed-dose combination of voglibose and metformin ("vogmet") to metformin monotherapy in Korean patients.[19]

Parameter	Vogmet Group	Metformin Group	p-value
Baseline HbA1c (%)	~8.0%	~8.0%	-
Change in HbA1c (%)	-1.62%	-1.31%	0.003[19]
Change in FPG (mg/dL)	Significant reduction	Significant reduction	Better with Vogmet[19]
Change in 2h-PPG (mg/dL)	Significant reduction	Significant reduction	Better with Vogmet[19]
Change in Body Weight (kg)	-1.63 kg	-0.86 kg	0.039[19]

The study concluded that the fixed-dose combination provided superior glycemic control and greater weight loss compared to metformin alone, highlighting the complementary actions of the two agents.[19]

#### **Real-World Evidence**

A large-scale, multicenter observational study in India (the VICTORY study) assessed the effectiveness of voglibose in routine clinical practice.[20] After 12 weeks of treatment, patients showed statistically significant reductions in mean HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG).[20]



Parameter	Baseline (Mean)	Week 12 (Mean)	Mean Reduction
HbA1c (%)	8.27%	7.29%	0.98%[20]
FBG (mg/dL)	146.2	119.1	27.1[20]
PPBG (mg/dL)	231.9	179.7	52.2[20]

The study confirmed the efficacy and tolerability of voglibose in a real-world setting for the Indian population.[20]

## Safety and Tolerability

The safety profile of voglibose is largely dictated by its localized mechanism of action.

- Gastrointestinal Side Effects: Because undigested carbohydrates pass into the lower parts of
  the intestine, common side effects are gastrointestinal in nature. These include flatulence,
  abdominal distension, and diarrhea.[5] These effects are generally mild to moderate and
  tend to diminish with continued treatment.[5]
- Hypoglycemia: When used as a monotherapy, voglibose does not cause hypoglycemia.[6]
   However, when used in combination with other agents like sulfonylureas or insulin, the risk of hypoglycemia may increase.[11]
- Systemic Effects: Due to its minimal systemic absorption, systemic side effects are rare.

Overall, voglibose is considered a well-tolerated and safe agent for the long-term management of PPHG.[2]

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